- Pyridone compounds and methods of use in the modulation of a protein kinase, World Intellectual Property Organization, , ,

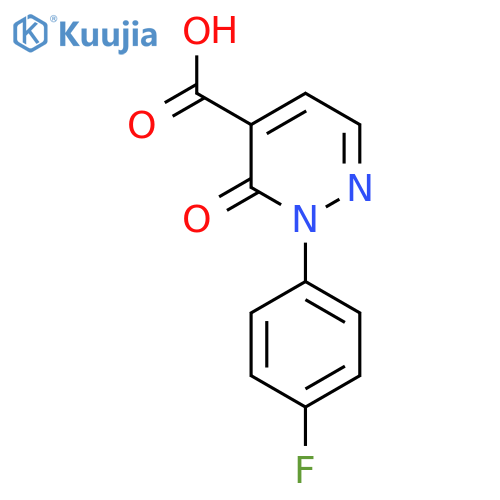

Cas no 946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

946505-09-5 structure

Nom du produit:2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Numéro CAS:946505-09-5

Le MF:C11H7FN2O3

Mégawatts:234.183285951614

MDL:MFCD26096712

CID:4721048

PubChem ID:66767171

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

- BFPCWYOMCDHJNZ-UHFFFAOYSA-N

- AK00780657

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine -4-carboxylic acid

- 2-(4-Fluoro-phenyl)-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid

- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-

- 2-(4-Fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid (ACI)

- 2-(4-Fluorophenyl)-3-oxopyridazine-4-carboxylic acid

- WMB50509

- AKOS028114968

- D80456

- SY317605

- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

- MFCD26096712

- BS-18271

- SCHEMBL680352

- C11H7FN2O3

- CS-0157492

- A1-02457

- DA-40231

- 946505-09-5

- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

-

- MDL: MFCD26096712

- Piscine à noyau: 1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)

- La clé Inchi: BFPCWYOMCDHJNZ-UHFFFAOYSA-N

- Sourire: FC1C=CC(=CC=1)N1C(C(C(=O)O)=CC=N1)=O

Propriétés calculées

- Qualité précise: 234.04407025g/mol

- Masse isotopique unique: 234.04407025g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 2

- Complexité: 398

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 70

- Le xlogp3: 1.4

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A428665-1g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 1g |

$275.0 | 2024-04-16 | |

| Chemenu | CM530575-10g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 10g |

$1587 | 2023-03-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE080-50mg |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 50mg |

243.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | Y1089370-10g |

2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |

946505-09-5 | 95% | 10g |

$2235 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1089370-5g |

2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |

946505-09-5 | 95% | 5g |

$1155 | 2024-06-05 | |

| Chemenu | CM530575-1g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 1g |

$248 | 2023-03-07 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00792847-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

¥8250.0 | 2024-04-17 | |

| Ambeed | A428665-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

$1100.0 | 2024-04-16 | |

| Ambeed | A428665-10g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 10g |

$1760.0 | 2024-04-16 | |

| Chemenu | CM530575-5g |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

946505-09-5 | 95% | 5g |

$992 | 2023-03-07 |

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Dimethylacetamide ; 5 min, rt; 30 min, rt → 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Référence

- Preparation of thienopyridine derivatives and their use in pharmaceutical compositions comprising same, United States, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Référence

- Preparation of thienopyridine derivative compound as protein kinase inhibitor, Korea, , ,

Méthode de production 4

Conditions de réaction

Référence

- Preparation of pyridazinone-based compounds as AXL, c-Met, and Mer inhibitors and methods of use thereof, United States, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 0.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

- Preparation of amidophenoxyindazoles as inhibitors of c-Met, United States, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Heterobicyclic pyrazole compounds as Met tyrosine kinase inhibitors and their preparation and use, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt → reflux

Référence

- Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases and their preparation, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

Référence

- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, United States, , ,

Méthode de production 9

Conditions de réaction

Référence

- Combinations comprising c-Met antagonists and B-raf antagonists for treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Référence

- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled

Référence

- Preparation of quinoline derivatives as tyrosine kinases inhibitors, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 12 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1

Référence

- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors, European Journal of Medicinal Chemistry, 2016, 120, 37-50

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use, United States, , ,

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Raw materials

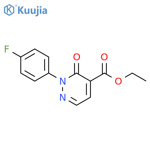

- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-, ethyl ester

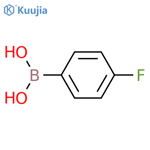

- 4-Fluorobenzeneboronic acid

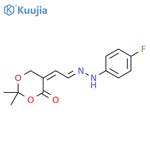

- Acetaldehyde, 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-, 1-[2-(4-fluorophenyl)hydrazone], (1E)-

- (1E,2Z)-2-(2,2-Dimethyl-4-oxo-1,3-dioxan-5-ylidene)acetaldehyde 1-[2-(4-fluorophenyl)hydrazone]

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preparation Products

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Littérature connexe

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

5. Book reviews

946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) Produits connexes

- 1257520-11-8((E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate)

- 2137992-66-4(N-(2-methylbutan-2-yl)-3-(piperazin-1-yl)azetidine-1-carboxamide)

- 2097920-63-1(Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate)

- 299166-38-4(3-Amino-3-(2-bromo-4-chlorophenyl)propanoic Acid)

- 19693-10-8(Benzenethiol, 2-bromo-5-methyl-)

- 2172633-61-1(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-3,3-dimethylbutanoic acid)

- 2172183-82-1(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylamino}propanoic acid)

- 1549812-68-1(Benzyl (3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate)

- 850876-88-9(Danoprevir)

- 33423-98-2((DANSYLAMINOETHYL)-TRIMETHYLAMMONIUM PERCHLORATE)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:946505-09-5)2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Pureté:99%/99%/99%

Quantité:1g/5g/10g

Prix ($):248.0/990.0/1584.0